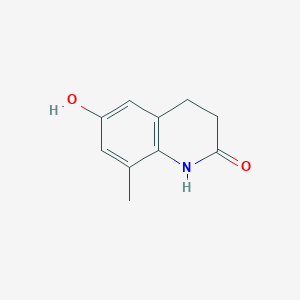

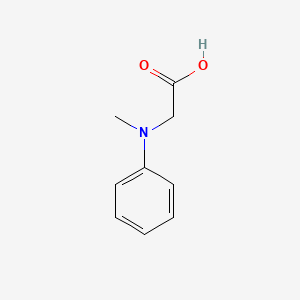

N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves reactions starting from phenols . Another method involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the molecules in crystal Ia are combined into centrosymmetric dimers due to the π–π interactions between the benzoxazinone fragments of neighboring molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “4-Oxo-2-phenyl-4H-chromen-3-yl β-D-glucopyranosyl-(1->2)-β-D-glucopyranosyl-(1->2)-β-D-glucopyranoside” has a molecular formula of C33H40O18, an average mass of 724.660 Da, and a monoisotopic mass of 724.221436 Da .Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives, which are structurally similar to “N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide”, have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives have also been reported to exhibit anti-inflammatory properties . This suggests that “N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole derivatives have shown anticancer activity . Therefore, “N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” might have potential applications in cancer treatment.

Antioxidant Activity

Coumarin derivatives, which are structurally similar to “N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide”, have demonstrated antioxidant activity . This suggests that “N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” could potentially be used as an antioxidant.

GPCR Ligand Activity

“N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” derivatives have been found to be moderately active as GPCR (G Protein-Coupled Receptors) ligands . GPCRs are a large protein family of receptors that detect molecules outside the cell and activate internal signal transduction pathways.

Enzyme Inhibitor Activity

“N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” derivatives have also been found to act as enzyme inhibitors . Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.

Kinase Inhibitor Activity

“N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” derivatives have been found to act as kinase inhibitors . Kinase inhibitors are types of enzyme inhibitors that specifically block the action of one or more protein kinases.

Ion Channel Modulator Activity

“N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” derivatives have been found to act as ion channel modulators . Ion channel modulators alter the way ion channels function, which can have a variety of effects on the cells in which the channels are present.

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide may also interact with a variety of cellular targets.

Mode of Action

It is known that molecules in similar compounds are combined into centrosymmetric dimers due to the π–π interactions between the fragments of neighboring molecules . This could suggest a similar mode of action for N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide.

Biochemical Pathways

Similar compounds have been found to exhibit diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide may have similar effects.

Propiedades

IUPAC Name |

N-(4-oxo-2-phenylchromen-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO3/c24-19-14-21(15-7-3-1-4-8-15)26-20-12-11-17(13-18(19)20)23-22(25)16-9-5-2-6-10-16/h1-14H,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFYYVWATSKKBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E,2R)-6-[(7R,10R,12R,13S,14S)-7,12-Dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B2400271.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2400273.png)

![4-(diethylsulfamoyl)-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/no-structure.png)

![3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2400276.png)

![1-(benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2400277.png)

![Methyl 4-[[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]amino]benzoate](/img/structure/B2400284.png)

![7-hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2400286.png)